protein S precursor
Description
Properties
CAS No. |
107371-38-0 |
|---|---|
Molecular Formula |
C20H23NO2 |
Synonyms |
protein S precursor |
Origin of Product |
United States |
Genetic Basis and Transcriptional Regulation of Human Pros1 Gene Encoding Protein S Precursor
Genomic Organization of the PROS1 Locus
The PROS1 gene resides within a complex genomic region on chromosome 3. Its organization, including its coding and non-coding elements and the presence of related sequences, dictates its potential for expression.
Exon-Intron Architecture of PROS1
The human PROS1 gene is approximately 80 to 101 kilobases (kb) in length and comprises 15 exons and 14 introns. universiteitleiden.nlmedwinpublishers.comnih.govahajournals.orgub.edu These exons contain the coding sequences that, upon transcription and processing, give rise to the protein S precursor mRNA. The introns are non-coding regions that are spliced out during mRNA maturation. The precise exon-intron boundaries and sequences are critical for proper splicing and production of functional protein S. Mutations within these regions, including cryptic splice sites, can lead to aberrant splicing and result in protein S deficiency. medwinpublishers.com
Identification and Characterization of PROS1 Pseudogenes
Located near the active PROS1 gene on chromosome 3 is a pseudogene, PROS2 (also known as PROSP). universiteitleiden.nlnih.govnih.govoatext.comnih.govorigene.com This pseudogene shares high homology with PROS1, exhibiting approximately 95% similarity in introns and 97% similarity in exons, but it lacks exon 1 and a functional promoter. universiteitleiden.nlnih.gov The absence of these crucial regulatory and coding elements renders PROS2 transcriptionally inactive; PROS mRNA is produced only from the PROS1 gene. universiteitleiden.nlnih.gov The PROS2 pseudogene likely arose from a partial duplication of the functional PROS1 gene. universiteitleiden.nl The presence of this highly homologous pseudogene can complicate genetic analysis of the PROS1 gene, particularly in mutation screening. nih.gov
Transcriptional Control Mechanisms of PROS1 Expression
The transcription of the PROS1 gene is a tightly regulated process influenced by a variety of cis-acting DNA elements and trans-acting protein factors.
Promoter and Enhancer Elements Regulating PROS1 Transcription
The promoter region of PROS1, located in the 5'-flanking sequence upstream of the transcription start site, is crucial for initiating transcription. Unlike many genes, the PROS1 promoter lacks a characteristic TATA box. universiteitleiden.nlnih.govuniversiteitleiden.nl Transcription initiation is directed from multiple start sites. nih.govuniversiteitleiden.nl Studies have identified a minimal promoter region essential for basal transcriptional activity. universiteitleiden.nl Phylogenetic footprinting has helped identify conserved regions within the promoter that are likely binding sites for transcription factors. universiteitleiden.nluniversiteitleiden.nl
Enhancer elements, which are cis-regulatory DNA sequences, can also influence PROS1 transcription. These elements, often located at a distance from the promoter, can interact with the promoter to modulate gene expression levels. researchgate.netoup.com While specific enhancer elements for PROS1 have been less extensively characterized compared to the promoter, the presence of regulatory regions suggests their involvement in achieving tissue-specific or inducible expression. ahajournals.org
Transcription Factors Governing PROS1 Gene Expression in Relevant Tissues
PROS1 expression is regulated by a variety of transcription factors that bind to specific DNA sequences within the promoter and potentially enhancer regions. Sp1 and Sp3 have been identified as key transcription factors with multiple binding sites in the PROS1 promoter, and they are largely responsible for basal transcriptional activity. universiteitleiden.nlnih.govuniversiteitleiden.nl
Other transcription factors have also been shown to influence PROS1 transcription, including C/EBPβ, FOXA2, AP2, AP1, and the androgen receptor. universiteitleiden.nl C/EBPβ is considered a potent activator of the PROS1 promoter, with a single binding site identified in a key promoter region. universiteitleiden.nl FOXA2, a hepatocyte-specific transcription factor, may play a role in the tissue-specific expression of PROS1, which is primarily produced by hepatocytes. universiteitleiden.nlahajournals.org
Furthermore, PROS1 transcription is responsive to signaling pathways. Interleukin-6 (IL-6), an inflammatory cytokine, has been shown to upregulate PROS1 transcription through the STAT3 pathway. universiteitleiden.nlahajournals.org STAT3 interacts with an IL-6 responsive element in the PROS1 promoter. universiteitleiden.nlahajournals.org Estrogen has been shown to downregulate PROS1 transcription, potentially through interaction between estrogen receptor alpha (ERα) and Sp1 at GC-rich motifs in the promoter, leading to the recruitment of corepressor complexes. medwinpublishers.comnih.govmdpi.com
Epigenetic Modulators of PROS1 Transcription
Epigenetic mechanisms, such as DNA methylation and histone modifications, can also play a role in regulating PROS1 gene expression. While one study investigating the effect of gold nanoparticles on lung fibroblasts observed upregulation of microRNA-155 (miR-155) concomitant with downregulation of PROS1, and silencing of miR-155 increased PROS1 expression, DNA methylation analysis of the PROS1 gene in this context showed no changes. nih.govresearchgate.net However, chromatin condensation and reorganization were observed, suggesting potential epigenetic influences beyond DNA methylation. nih.govresearchgate.net Another study suggested potential epigenetic regulation of the PROS1 locus by BAP1. miami.edu The broader landscape of epigenetic regulation of PROS1, including the role of histone modifications and other non-coding RNAs, is an ongoing area of research. plos.org
mRNA Processing and Stability of this compound Transcripts
Following transcription, the PROS1 pre-mRNA undergoes several processing steps in eukaryotic cells to become a mature messenger RNA (mRNA) molecule ready for translation. These steps include the addition of a 5' cap, splicing to remove introns, and the addition of a poly(A) tail to the 3' end khanacademy.org. Splicing is a crucial process where non-coding regions (introns) are excised, and the coding regions (exons) are ligated together by a complex molecular machinery known as the spliceosome khanacademy.org.
Alternative Splicing Variants of PROS1 mRNA and Their Implications for Precursor Isoforms
Alternative splicing of the PROS1 pre-mRNA is a mechanism that can generate multiple transcript variants from a single gene genecards.orgkhanacademy.orgnih.govorigene.com. These different mRNA variants can encode distinct protein isoforms genecards.orgnih.gov. The NCBI Gene database for PROS1 indicates the existence of multiple transcript variants nih.gov. For example, variant 1 represents a longer transcript encoding a longer isoform, while variant 2 lacks an alternate in-frame exon in the 5' coding region compared to variant 1, resulting in a shorter encoded isoform nih.govorigene.com. These alternative isoforms may undergo similar post-translational processing to yield mature protein S genecards.orgnih.gov. Genetic variations, such as those creating cryptic splice sites, can inappropriately influence pre-mRNA processing and potentially lead to altered or non-functional protein products medwinpublishers.com.
Regulation of PROS1 mRNA Stability and Translation Efficiency
The stability of PROS1 mRNA is a critical factor in determining the amount of this compound available for translation. mRNA stability can be influenced by various factors, including interactions with RNA-binding proteins and microRNAs (miRNAs), often mediated through regulatory sequences in the 3'-untranslated region (UTR) nii.ac.jpbiorxiv.orgwikipedia.org. The 3'-UTR of PROS1 mRNA contains putative binding sites for miR-494, which has been demonstrated to negatively regulate protein S mRNA levels in a human hepatocarcinoma cell line nii.ac.jp. While one study found that progestin treatment did not affect PROS1 mRNA stability in HepG2 cells, it did upregulate protein S expression, potentially through enhanced transcription elongation nii.ac.jp. Testosterone may also play a role in PROS1 mRNA stability researchgate.net.
Furthermore, quantitative protein S deficiency can result from mechanisms that affect mRNA integrity, such as nonsense-mediated mRNA decay (NMD). NMD is a surveillance pathway that degrades mRNA transcripts containing premature termination codons, preventing the production of truncated and potentially harmful proteins. This mechanism can lead to the exclusion of mutated alleles, particularly those with nonsense mutations or frameshift deletions that introduce premature stop codons haematologica.org.
Translation efficiency, the rate at which mRNA is translated into protein, is also tightly regulated. Elements within both the 5' and 3' UTRs of mRNA, including upstream open reading frames (uORFs) and secondary structures, can influence translation portlandpress.comfrontiersin.org. A rare mutation in the PROS1 5' UTR (c.-39C>T) has been identified that creates a new upstream translation initiation codon (uAUG) portlandpress.com. uAUGs and uORFs are known cis-regulatory elements that can significantly impact protein expression by altering the efficiency of translation initiation portlandpress.com. RNA binding proteins also contribute to the regulation of mRNA translation frontiersin.org.
Biosynthesis and Intracellular Journey of Protein S Precursor
Ribosomal Synthesis and Endoplasmic Reticulum Targeting of Protein S Precursor
The initial synthesis of the this compound occurs on ribosomes, the cellular machinery responsible for translating the genetic code into a polypeptide chain. walshmedicalmedia.comwikipedia.orgebsco.com Like other secreted proteins, its synthesis is intimately coupled with its translocation into the endoplasmic reticulum (ER), the entry point of the secretory pathway. wikipedia.orgnih.govbiologists.com
The this compound is synthesized with a short amino-terminal extension of 16 to 30 amino acids known as a signal peptide. wikipedia.orgnih.gov This signal peptide acts as a molecular "zip code," directing the nascent polypeptide chain to the ER membrane. frontiersin.org The core of the signal peptide typically contains a stretch of hydrophobic amino acids. wikipedia.org
As the signal peptide emerges from the ribosome during translation, it is recognized and bound by the signal recognition particle (SRP), a ribonucleoprotein complex. biologists.comfrontiersin.orgnih.govmdpi.com This binding event transiently halts further protein synthesis. wikipedia.org The entire complex, consisting of the ribosome, the nascent this compound, and the SRP, is then targeted to the ER membrane through an interaction between the SRP and its corresponding SRP receptor on the ER surface. biologists.comwikipedia.orgnih.gov
Upon docking with the SRP receptor, the ribosome-nascent chain complex is transferred to a protein-conducting channel in the ER membrane, known as the translocon (or Sec61 complex in eukaryotes). wikipedia.orgtandfonline.com Protein synthesis then resumes, and the elongating polypeptide chain is threaded through the translocon into the ER lumen. wikipedia.org Once translocation is complete, the signal peptide is cleaved off by a signal peptidase located on the luminal side of the ER membrane. nih.govnih.gov
| Component | Function in this compound ER Translocation |
| Signal Peptide | N-terminal sequence that directs the nascent polypeptide to the ER. wikipedia.orgfrontiersin.org |
| Signal Recognition Particle (SRP) | Recognizes and binds to the signal peptide, temporarily halting translation. frontiersin.orgnih.govmdpi.com |
| SRP Receptor | ER membrane protein that binds the SRP-ribosome complex, docking it to the ER. biologists.comnih.gov |
| Translocon (Sec61 complex) | Protein channel in the ER membrane through which the polypeptide chain is threaded. wikipedia.orgtandfonline.com |
| Signal Peptidase | Enzyme in the ER lumen that cleaves the signal peptide from the precursor protein. nih.govnih.gov |
As the this compound enters the ER lumen, it must fold into its correct three-dimensional conformation to become functional. This folding process is assisted by a variety of molecular chaperones, which are proteins that help other proteins to fold correctly and prevent the formation of non-functional aggregates. wikipedia.orgnews-medical.netgbiosciences.com
Chaperones within the ER, such as members of the heat shock protein 70 (Hsp70) and Hsp60 (chaperonins) families, bind to exposed hydrophobic regions of the unfolded or partially folded this compound. news-medical.netbioconacademy.com This interaction prevents the precursor from aggregating with other unfolded proteins. news-medical.netgbiosciences.com These chaperones facilitate the proper folding of the polypeptide chain in an ATP-dependent manner. nih.gov Some chaperones act as "holdases," binding to folding intermediates to prevent their aggregation, while others, known as "foldases," actively assist in the folding process. wikipedia.org This quality control mechanism ensures that only correctly folded proteins are allowed to proceed further along the secretory pathway. news-medical.net
| Chaperone Family | General Role in Protein Folding |
| Hsp70 | Binds to unfolded polypeptide chains to prevent aggregation and assist in folding. news-medical.netbioconacademy.com |
| Hsp60 (Chaperonins) | Form a cage-like structure where unfolded proteins can fold in isolation, preventing aggregation. bioconacademy.com |
| Calnexin/Calreticulin (B1178941) | Lectin-like chaperones that specifically bind to N-linked glycans, assisting in the folding and quality control of glycoproteins. |
Post-Translational Modifications of this compound within the ER and Golgi Apparatus
Following its translocation into the ER and initial folding, the this compound undergoes several crucial post-translational modifications (PTMs). wikipedia.orgthermofisher.com These modifications are essential for the structure, stability, and biological activity of the mature protein S.
One of the major post-translational modifications that occurs in the ER is N-linked glycosylation. wikipedia.orgwikipedia.org This process involves the attachment of a pre-assembled oligosaccharide (glycan) to the nitrogen atom of an asparagine (Asn) residue within the polypeptide chain. wikipedia.orgcdghub.com This modification is important for proper protein folding, stability, and function. wikipedia.orgcreative-proteomics.com
The transfer of the glycan occurs as the protein is being translocated into the ER lumen. cdghub.com The oligosaccharide is attached to asparagine residues that are part of a specific consensus sequence: Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.orgcdghub.com The initial oligosaccharide chain is further modified as the protein moves through the ER and the Golgi apparatus. creative-proteomics.com
A critical post-translational modification for protein S and other vitamin K-dependent proteins is the γ-carboxylation of specific glutamic acid (Glu) residues. nih.govmdpi.com This modification occurs in the endoplasmic reticulum and is essential for the biological function of these proteins. nih.govmdpi.com The γ-carboxylation converts glutamic acid into γ-carboxyglutamic acid (Gla). nih.govmdpi.comcreative-proteomics.com
The Gla residues are clustered in the N-terminal region of the mature protein, known as the Gla domain. nih.gov These modified amino acids are strong calcium-binding sites. The binding of calcium ions induces a conformational change in the Gla domain, which is necessary for the protein's interaction with negatively charged phospholipid surfaces, a key step in its anticoagulant function. nih.govwikipedia.orgashpublications.org
The γ-carboxylation reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), an integral membrane protein of the endoplasmic reticulum. nih.govreactome.org This enzyme requires several co-factors to function, including the reduced form of vitamin K (vitamin K hydroquinone), molecular oxygen, and carbon dioxide. nih.govnih.gov
The GGCX enzyme recognizes and binds to a specific propeptide sequence located at the N-terminus of the this compound. nih.gov This propeptide acts as a recognition site, directing the carboxylase to the adjacent Gla domain where it processively carboxylates multiple glutamic acid residues. nih.gov
The enzymatic process is part of the vitamin K cycle. During the carboxylation reaction, the reduced vitamin K is oxidized to vitamin K epoxide. mdpi.com For the cycle to continue, vitamin K epoxide must be reduced back to its active form. This reduction is carried out by another ER membrane enzyme, the vitamin K epoxide reductase (VKOR). mdpi.comwikipedia.orgnih.gov
| Enzyme/Component | Role in γ-Carboxylation |
| γ-Glutamyl Carboxylase (GGCX) | Catalyzes the addition of a carboxyl group to glutamic acid residues. nih.govreactome.org |
| Vitamin K (reduced form) | Essential cofactor for the GGCX enzyme. nih.govmdpi.com |
| Vitamin K Epoxide Reductase (VKOR) | Reduces vitamin K epoxide back to the active, reduced form of vitamin K. mdpi.comwikipedia.orgnih.gov |
| Propeptide | Recognition site on the this compound that directs GGCX to the Gla domain. nih.gov |
Vitamin K-Dependent γ-Carboxylation of Glutamic Acid Residues in the Gla Domain
Role of the Propeptide in Carboxylation Efficiency
The journey of the this compound begins with a critical post-translational modification known as gamma-glutamyl carboxylation. This reaction, which occurs in the endoplasmic reticulum (ER), is essential for the biological activity of protein S. researchgate.net The enzyme responsible, gamma-glutamyl carboxylase (GGCX), modifies specific glutamate (B1630785) (Glu) residues on the precursor to gamma-carboxyglutamate (Gla) residues. researchgate.net This modification is a prerequisite for the protein's ability to bind calcium ions and interact with phospholipid membranes, which is crucial for its function in the coagulation cascade.
A key determinant of this process is the N-terminal propeptide of the this compound. This sequence serves as a recognition site, or docking signal, for the GGCX enzyme. researchgate.net The propeptide binds directly to the carboxylase, anchoring the precursor protein to the enzyme and correctly positioning the adjacent Gla domain for modification. researchgate.net The removal of the propeptide sequence has been shown to eliminate the carboxylation of the precursor protein, underscoring its indispensable role.
Disulfide Bond Formation in this compound Conformation
For the this compound to achieve its correct three-dimensional shape, it must undergo oxidative folding in the endoplasmic reticulum, a process critically stabilized by the formation of disulfide bonds. creative-proteomics.comwikipedia.org These covalent linkages form between the thiol groups of cysteine residues and are vital for the structural integrity and stability of most secreted proteins. creative-proteomics.comwikipedia.orgnih.gov This process is catalyzed and proofread by enzymes of the protein disulfide isomerase (PDI) family, which ensure that the correct cysteine pairings are made. creative-proteomics.com
Incorrect disulfide bond formation can lead to a misfolded, non-functional protein that is targeted for degradation. The proper arrangement of these bonds locks the polypeptide chain into its native conformation, which is essential for its subsequent modifications and ultimate function.
While the complete disulfide bond map of the entire this compound is complex, structural models of the mature protein's domains provide insight into the critical linkages that must be established during folding. These specific bonds are crucial for the architecture of key functional regions.
| Domain | Disulfide Bond Connectivity | Structural Significance |
|---|---|---|
| Gla Domain | Cys17 - Cys22 | Forms a conserved loop essential for the domain's calcium-binding conformation. researchgate.net |
| EGF1 Domain | Cys80 - Cys93 | These three bridges are fundamental to the stable folding and structural integrity of the first Epidermal Growth Factor-like domain. researchgate.net |
| Cys85 - Cys102 | ||
| Cys104 - Cys113 |
Other Potential Post-Translational Modifications (e.g., phosphorylation, sulfation)
Beyond gamma-carboxylation and disulfide bond formation, the this compound can undergo other post-translational modifications (PTMs) that influence its function. These modifications expand the functional diversity of the proteome.
Phosphorylation: Evidence has shown that mature protein S is a substrate for phosphorylation by platelet-associated kinases, specifically casein kinase 1 (CK1) and casein kinase 2 (CK2). This modification occurs extracellularly after secretion but is relevant to the protein's lifecycle and function. Mass spectrometry analysis has identified a specific phosphorylation site within the N-terminal Gla domain.
| Modification | Amino Acid Site | Kinases Involved | Functional Impact |
|---|---|---|---|
| Phosphorylation | Threonine 37 (Thr37) | Casein Kinase 1 (CK1), Casein Kinase 2 (CK2) | Enhances the anticoagulant cofactor activity of activated protein C (APC). |
Sulfation: Protein tyrosine sulfation is another PTM that occurs in the trans-Golgi network for many secreted and membrane proteins. It involves the addition of a sulfate group to tyrosine residues and is known to mediate protein-protein interactions. However, despite its prevalence in other secreted proteins, there is currently no definitive scientific evidence to confirm that protein S undergoes tyrosine sulfation.
Quality Control Mechanisms and Degradation Pathways for Misfolded this compound
The endoplasmic reticulum possesses sophisticated quality control systems to ensure that only correctly folded and assembled proteins are transported out. If the this compound fails to achieve its native conformation, it is identified as aberrant and targeted for degradation.
Proteins that are terminally misfolded, such as a this compound with incorrect disulfide bonds or an unstable structure, are eliminated by the ER-associated degradation (ERAD) pathway. creative-proteomics.comwikipedia.org This process involves several steps:
Recognition: ER chaperones and lectins recognize exposed hydrophobic regions or immature glycans on the misfolded precursor.
Retro-translocation: The recognized protein is then transported from the ER lumen back into the cytosol through a channel.
Ubiquitination: As the protein emerges into the cytosol, it is tagged with a chain of ubiquitin molecules by an E3 ubiquitin ligase complex.
Degradation: The polyubiquitin tag serves as a signal for the 26S proteasome, a large protein complex in the cytosol that degrades the misfolded precursor into small peptides. wikipedia.org
This pathway prevents the accumulation of potentially toxic, non-functional proteins within the ER.
If the production of misfolded protein S precursors overwhelms the capacity of the ERAD pathway, a condition known as ER stress occurs. This stress triggers a set of signaling pathways collectively called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis by:
Temporarily halting general protein translation to reduce the influx of new proteins into the ER.
Increasing the synthesis of ER chaperones and folding enzymes to enhance the ER's folding capacity.
Upregulating components of the ERAD pathway to clear the backlog of misfolded proteins.
The UPR is initiated by three ER-transmembrane sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response, initiating programmed cell death to eliminate the compromised cell.
Intracellular Trafficking and Secretion of this compound
Once the this compound has been correctly folded, assembled, and post-translationally modified (including gamma-carboxylation), it is deemed ready for export from the ER. It is packaged into COPII-coated transport vesicles that bud from specific ER exit sites.
These vesicles travel to the Golgi apparatus, where the precursor undergoes further processing. Within the Golgi cisternae, the propeptide is cleaved by a protease, resulting in the mature protein S. The protein may also undergo further modifications to its glycan structures.
Finally, in the trans-Golgi network, the mature protein S is sorted into secretory vesicles. These vesicles move to the plasma membrane and fuse with it, releasing the functional protein S into the extracellular space and subsequently into the bloodstream.
ER to Golgi Transport Mechanisms
The journey of the newly synthesized this compound from the endoplasmic reticulum to the Golgi apparatus is the first critical step in the secretory pathway. This transport is a meticulously controlled process mediated by specialized vesicular carriers, ensuring that only properly folded and assembled proteins are allowed to proceed.
The primary mechanism for this anterograde transport is through COPII-coated vesicles . wikipedia.orgnih.gov This process begins at specialized, ribosome-free regions of the ER known as ER exit sites (ERES). nih.govmdpi.com The formation of these transport vesicles is initiated by the activation of the small GTPase Sar1, which recruits the inner coat proteins (Sec23/Sec24) and subsequently the outer coat proteins (Sec13/Sec31) of the COPII complex to the ER membrane. wikipedia.orgmdpi.com
The Sec23/Sec24 inner coat complex is responsible for selecting cargo proteins, such as the this compound, for inclusion in the budding vesicle. wikipedia.orgnih.gov While some cargo is actively concentrated via specific sorting signals recognized by the COPII machinery, many soluble secretory proteins are thought to enter these vesicles through a process known as bulk flow. researchgate.net After budding from the ER, the COPII coat is shed, and the vesicles fuse with each other to form the ER-Golgi intermediate compartment (ERGIC), which then moves along microtubules to deliver its contents, including the this compound, to the cis-face of the Golgi apparatus. mdpi.com A critical quality control checkpoint exists within the ER, ensuring that only correctly folded proteins can be exported; misfolded precursors are retained and ultimately targeted for degradation. nih.gov
Sorting and Packaging of this compound into Secretory Vesicles
Upon arrival at the Golgi apparatus, the this compound moves sequentially through its cisternae—from the cis to the medial to the trans compartments. nih.gov Within the Golgi, the precursor may undergo further post-translational modifications. The final and most crucial sorting event occurs in the trans-Golgi network (TGN) , which acts as the main distribution hub of the secretory pathway. researchgate.netnih.gov
In the TGN, proteins are segregated and packaged into different types of transport vesicles destined for various locations, such as lysosomes, the plasma membrane, or storage in secretory granules. nih.govyoutube.com The this compound, being a plasma glycoprotein intended for continuous release into the bloodstream, enters the constitutive secretory pathway . nih.gov This pathway is often considered the "default" route for proteins exiting the TGN, meaning that entry does not typically require a specific positive sorting signal. nih.gov
Proteins following this route are packaged into transport carriers, often described as tubular-saccular structures, that bud from the TGN. nih.gov These carriers, or secretory vesicles, enclose the soluble this compound within their lumen, ready for transport to the cell surface.
Mechanisms of this compound Secretion from Producer Cells
The final step in the journey of the this compound is its release from producer cells, such as hepatocytes and endothelial cells, into the extracellular space. nih.govnih.gov This process, known as exocytosis , is accomplished by the fusion of the secretory vesicle membrane with the cell's plasma membrane.
This fusion is not a spontaneous event but is precisely mediated by a family of proteins known as SNAREs (Soluble NSF Attachment Protein REceptors). wikipedia.orgnih.gov The secretory vesicles carrying the this compound are equipped with specific SNAREs on their surface, called vesicle-SNAREs (v-SNAREs). pnas.org The plasma membrane of the cell contains corresponding target-SNAREs (t-SNAREs). pnas.org
As the vesicle approaches the plasma membrane, the v-SNAREs and t-SNAREs recognize each other and intertwine, forming a highly stable four-helix bundle known as the trans-SNARE complex. wikipedia.orgpnas.org This complex pulls the vesicle and the plasma membrane into close proximity, overcoming the repulsive forces between the two lipid bilayers and driving membrane fusion. youtube.com The merging of the two membranes creates a fusion pore that opens and widens, releasing the this compound content of the vesicle directly into the extracellular environment, such as the bloodstream. frontiersin.org
Interactive Data Tables
Table 1: Key Stages in this compound Transport
| Stage | Location | Primary Mechanism | Key Proteins/Complexes Involved | Outcome |
| ER to Golgi Transport | ER Exit Sites (ERES) -> cis-Golgi | Vesicular Transport | COPII (Sar1, Sec23/24, Sec13/31) | This compound moves from ER to Golgi. |
| Intra-Golgi Sorting | trans-Golgi Network (TGN) | Sorting into Vesicles | N/A (Constitutive Pathway) | Precursor is packaged into secretory vesicles. |
| Secretion | Cytoplasm -> Plasma Membrane | Exocytosis | SNARE complexes (v-SNAREs, t-SNAREs) | Precursor is released into the extracellular space. |
Molecular Structure and Conformational Dynamics of Protein S Precursor
Domain Organization of the Protein S Precursor
Structural Role of the Signal Peptide and Propeptide
The this compound contains an N-terminal signal peptide followed by a propeptide ymaws.comwikipedia.org. The signal peptide is a short sequence that targets the nascent polypeptide chain to the ER membrane and facilitates its translocation into the ER lumen wikipedia.orgnih.govrupress.org. Signal peptides typically have a tripartite structure with a positively charged N-terminus, a hydrophobic core, and a neutral or negatively charged C-terminus containing a cleavage site recognized by signal peptidase nih.gov. Upon entry into the ER, the signal peptide is cleaved off by signal peptidase wikipedia.orgnottingham.ac.uk.
The propeptide, located between the signal peptide and the mature protein sequence, is also cleaved off during maturation, typically by proprotein convertases wikipedia.orgnottingham.ac.uk. Propeptides can play various roles in protein biogenesis, including assisting in proper folding, preventing premature activity of the mature protein, and facilitating transport and secretion wikipedia.orgnih.gov. For protein S, the propeptide is involved in the vitamin K-dependent γ-carboxylation of the Gla domain residues uniprot.org. This modification is essential for the protein's function.
Conformational States and Folding Intermediates of this compound
Protein folding is a complex process involving transitions through various conformational states and intermediates to reach the native, functional structure researchgate.netnih.gov. For secreted proteins like protein S, folding primarily occurs within the ER, a specialized organelle equipped with chaperones and enzymes to assist this process nih.govmdpi.com.
Analysis of Precursor Conformation during ER Folding
Upon translocation into the ER lumen, the this compound begins to fold nih.gov. This process is guided by the amino acid sequence and is influenced by the ER environment, which is oxidizing and favors disulfide bond formation nih.govnih.gov. Molecular chaperones within the ER, such as BiP (an Hsp70 family protein), bind to exposed hydrophobic regions of the nascent or unfolded polypeptide chain, preventing aggregation and promoting proper folding rupress.orgnih.govmdpi.com. The interaction of the this compound with these chaperones is crucial for its efficient folding.
Folding intermediates are transiently populated states that occur along the folding pathway researchgate.netncbs.res.in. These intermediates may be partially folded and can be prone to misfolding or aggregation if the folding process is disrupted researchgate.netnih.gov. Studies on protein folding often involve analyzing these intermediates to understand the steps and energy landscape of the folding process researchgate.netncbs.res.inoup.com. Specific mutations in the this compound can affect its folding and lead to misfolded intermediates that are retained in the ER and targeted for degradation nih.gov.
Dynamic Changes in Precursor Structure during Post-Translational Modifications
The this compound undergoes several post-translational modifications within the ER and Golgi, which induce dynamic changes in its structure and are essential for its maturation and function nih.govabcam.comthermofisher.comgsconlinepress.com. Key modifications include:
Signal Peptide Cleavage: As mentioned, the signal peptide is cleaved upon entry into the ER, resulting in the proprotein form wikipedia.orgnottingham.ac.uk. This irreversible proteolytic cleavage is one of the initial structural changes.
γ-Carboxylation: Specific glutamic acid residues in the Gla domain are modified to γ-carboxyglutamic acid residues in a vitamin K-dependent reaction catalyzed by γ-glutamyl carboxylase uniprot.org. This modification occurs in the ER and requires the presence of the propeptide for efficient recognition by the carboxylase uniprot.org. The addition of carboxyl groups introduces negative charges, enabling calcium binding and conformational changes necessary for interaction with phospholipid membranes ymaws.comdiapharma.com.
N-linked Glycosylation: Protein S contains N-linked glycosylation sites ymaws.com. Glycosylation, the addition of carbohydrate chains, occurs in the ER and can significantly influence protein folding, stability, and trafficking nih.govthermofisher.com. The glycans can affect the protein's conformation and its interactions with chaperones and lectins in the ER quality control system nih.govmdpi.com.
Disulfide Bond Formation: The oxidizing environment of the ER promotes the formation of disulfide bonds between cysteine residues nih.govnih.govabcam.com. These covalent bonds stabilize the folded structure of the protein nih.govabcam.com. Protein disulfide isomerase (PDI) catalyzes the formation and rearrangement of disulfide bonds, ensuring that the correct disulfide bridges are formed for proper folding nih.gov.
These post-translational modifications occur at specific stages of the precursor's journey through the secretory pathway and are coupled with conformational changes that guide the protein towards its native state.
Interactions of this compound with Cellular Components during Biogenesis
The biogenesis of protein S involves a series of interactions between the precursor molecule and various cellular components within the ER and Golgi apparatus wikipedia.orgnih.gov. These interactions are crucial for targeting, translocation, folding, modification, quality control, and transport of the precursor.
Signal Recognition Particle (SRP) and SRP Receptor: The signal peptide of the nascent this compound is recognized by the SRP in the cytosol rupress.org. The SRP then targets the ribosome-mRNA-nascent chain complex to the ER membrane by interacting with the SRP receptor rupress.org. This interaction initiates the translocation of the polypeptide chain into the ER lumen through the Sec61 translocon rupress.org.
Sec61 Translocon: The Sec61 translocon is a protein channel in the ER membrane through which the nascent polypeptide chain passes rupress.org. The this compound is translocated through this channel, either co-translationally (as it is being synthesized) or post-translationally rupress.orgnih.gov.
Molecular Chaperones: As the polypeptide enters the ER lumen, it interacts with lumenal chaperones like BiP and calreticulin (B1178941) nih.govmdpi.com. These chaperones bind to unfolded or partially folded regions, preventing aggregation and promoting proper folding rupress.orgnih.govmdpi.com. Calreticulin is a lectin chaperone that interacts with glycosylated proteins, assisting their folding and quality control mdpi.com.
Folding Enzymes: Enzymes such as protein disulfide isomerase (PDI) and peptidyl-prolyl cis-trans isomerases (PPIases) interact with the this compound to catalyze specific folding steps, such as disulfide bond formation and proline isomerization, respectively nih.govnih.gov.
ER Quality Control Machinery: The ER has a sophisticated quality control system that ensures only properly folded and modified proteins are transported to the Golgi nih.govmdpi.com. Misfolded protein S precursors are recognized by this system and targeted for ER-associated degradation (ERAD) nih.govmdpi.com. Components of the ERAD pathway interact with misfolded proteins and facilitate their retrotranslocation to the cytosol for proteasomal degradation nih.govmdpi.com.
Transport Vesicles and Trafficking Machinery: Once properly folded and modified, the this compound is packaged into transport vesicles that bud off from the ER and move to the Golgi apparatus wikipedia.org. This process involves interactions with coat proteins (e.g., COPII) that select cargo for transport and with components of the vesicle trafficking machinery wikipedia.org. Further modifications and sorting occur in the Golgi before the mature protein S is secreted into the bloodstream wikipedia.org.
These interactions highlight the intricate cellular machinery involved in the biogenesis of the this compound, ensuring its correct folding, modification, and transport to its final destination.
Chaperone-Protein S Precursor Interactions
Molecular chaperones are essential proteins that assist in the proper folding of nascent and newly synthesized proteins, preventing aggregation and ensuring they reach their correct conformation. researchgate.netnih.govmdpi.comwikipedia.org this compound, like other secretory proteins, is synthesized in the cytoplasm and translocated into the ER for folding and modification. ashpublications.orgreactome.orgwikipedia.orgfrontiersin.org Within the ER, chaperones play a vital role in the folding process.
While direct interactions between specific chaperones and the this compound were not explicitly detailed in the search results, general principles of chaperone function in the ER apply. ER-resident chaperones, such as BiP/Grp78 (an Hsp70 isoform), calnexin, and calreticulin, are known to interact with nascent and unfolded proteins to facilitate folding and prevent misfolding or aggregation. mdpi.com The association of chaperones can also be required to maintain precursor proteins in an import-competent, unfolded state for translocation into organelles. nih.govembopress.org
Studies on other protein precursors, such as the amyloid precursor protein (APP), have shown interactions with ER chaperones like BiP/Grp78, which are important for their normal processing. mdpi.comscirp.org Chaperonins, like the Hsp60 family, provide a protected environment for protein folding within a central cavity. researchgate.netnih.govmdpi.com The interaction of precursor proteins with chaperones is crucial not only for correct refolding but also for subsequent processing steps. nih.gov
Interaction with Processing Enzymes and Co-Factors
The conversion of this compound to its mature form involves several crucial processing steps mediated by specific enzymes and requiring co-factors. The primary processing events include signal peptide cleavage, propeptide cleavage, and gamma-carboxylation. nih.govresearchgate.netwikipedia.orgashpublications.org
Signal peptide cleavage is catalyzed by signal peptidases, which are typically located in the ER membrane. pnas.orgresearchgate.netbbk.ac.uk This cleavage occurs during or immediately after the translocation of the nascent polypeptide chain into the ER lumen. pnas.orgstackexchange.com
Gamma-carboxylation is a critical post-translational modification for protein S and other vitamin K-dependent proteins. ashpublications.orgreactome.orgpnas.orgontosight.ai This process involves the conversion of specific glutamic acid residues to gamma-carboxyglutamic acid (Gla) residues. ashpublications.orgontosight.ai These Gla residues are essential for the protein's ability to bind calcium ions, which is necessary for its interaction with phospholipid surfaces and its function in coagulation. ashpublications.orgreactome.orgontosight.ai The enzyme responsible for gamma-carboxylation is vitamin K-dependent gamma-carboxylase (GGCX). reactome.orgpnas.orgontosight.ai This enzyme is located in the ER and requires vitamin K as a co-factor. reactome.orgontosight.ai The propeptide of the this compound contains a gamma-carboxylation recognition site that binds to GGCX, ensuring that the correct glutamate (B1630785) residues in the adjacent Gla domain are carboxylated. ashpublications.orgpnas.org
The propeptide is subsequently cleaved from the gamma-carboxylated precursor. This cleavage is often mediated by proprotein convertases (PCs), a family of serine proteases that cleave at specific basic residue motifs. oup.comnih.gov While the specific proprotein convertase responsible for protein S propeptide cleavage was not explicitly identified in the provided search results, this family of enzymes is known to process a wide variety of protein precursors, including other coagulation factors. oup.comnih.gov
Post-translational modifications, such as glycosylation and disulfide bond formation, also occur during the maturation of protein S. wikipedia.orgnih.govabcam.com These modifications are facilitated by enzymes and factors within the ER and Golgi apparatus and contribute to the final structure and function of the mature protein. wikipedia.orgfrontiersin.org
Data Table: Key Processing Events of this compound
| Processing Step | Location | Enzyme(s) Involved | Co-factor(s) Required | Resulting Change |
| Signal Peptide Cleavage | Endoplasmic Reticulum | Signal Peptidase | None | Removal of N-terminal signal peptide |
| Gamma-Carboxylation | Endoplasmic Reticulum | Vitamin K-dependent gamma-carboxylase | Vitamin K | Conversion of specific glutamate to Gla residues |
| Propeptide Cleavage | Likely ER/Golgi | Proprotein Convertase(s) (e.g., Furin) | None | Removal of propeptide |
| Glycosylation | ER and Golgi | Glycosyltransferases | Various (e.g., UDP-glucose) | Addition of carbohydrate chains |
| Disulfide Bond Formation | Endoplasmic Reticulum | Protein Disulfide Isomerases | None | Formation of disulfide bonds between cysteine residues |
Role of the Propeptide in Protein S Precursor Maturation and Function
Significance of the Propeptide for Proper Folding and Carboxylation
The propeptide of protein S precursor is critical for guiding the correct folding of the protein into its native, active conformation. Propeptides, in general, are known to function as intramolecular chaperones, assisting the folding of the mature protein domain even though they are later removed oup.com. Studies on various proteins have demonstrated that the presence of the propeptide is essential for achieving the final active and stable forms acs.org. Deletion or mutation of the propeptide region can abolish protein activity and affect production levels oup.comnih.gov.
A particularly vital role of the protein S propeptide lies in its interaction with the enzyme vitamin K-dependent gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamic acid (Glu) residues within the this compound to gamma-carboxyglutamic acid (Gla) residues. These Gla residues are essential for the calcium-dependent binding of mature protein S to phospholipid membranes, a process critical for its anticoagulant function. The propeptide contains a specific gamma-carboxylation recognition site (gamma-CRS) that is necessary for efficient binding of the precursor protein to GGCX nih.govpnas.orghaematologica.org. Binding of the propeptide to GGCX significantly stimulates the enzyme's activity towards Glu-containing substrates nih.govpnas.org. Removal of the propeptide from precursor proteins abolishes their carboxylation, highlighting the pivotal role of the propeptide in this modification nih.govhaematologica.org. While the propeptide sequences of vitamin K-dependent coagulation factors are highly conserved, particularly at specific residues, their apparent affinities for GGCX can vary nih.govhaematologica.org.
Proteolytic Cleavage of the Propeptide: Sites and Specificity
Following its role in folding and carboxylation, the propeptide is removed from the this compound by proteolytic cleavage to yield the mature protein acs.orguniprot.orgwikipedia.org. This cleavage is a key step in the maturation process.
Proteolytic cleavage of propeptides typically occurs at specific recognition sites within the precursor protein researchgate.netplos.org. These cleavage sites often involve basic amino acid residues, such as arginine (R) and lysine (B10760008) (K), frequently found as paired basic residues plos.orgdtu.dkpnas.orgoup.com. The precise sequence surrounding the cleavage site contributes to the specificity of the process researchgate.netplos.orgnih.gov.
Identification of Propeptide Cleavage Enzymes
The primary enzymes responsible for cleaving propeptides at basic residues in eukaryotic proteins are members of the proprotein convertase (PC) family dtu.dkpnas.orgoup.com. These are subtilisin/kexin-like serine proteases dtu.dkoup.com. Furin, also known as PACE (paired basic amino acid cleaving enzyme), is a well-characterized mammalian proprotein convertase that efficiently cleaves precursor proteins at sites containing paired basic amino acid residues pnas.orgoup.comnih.govembopress.org. While furin is a major player, other members of the PC family also exist and exhibit different substrate specificities nih.gov. The specific enzyme(s) responsible for cleaving the protein S propeptide would likely recognize a consensus sequence at the cleavage site.
Regulation of Propeptide Cleavage
The proteolytic cleavage of propeptides is a regulated process that can be influenced by various factors. While some propeptides undergo autocatalytic cleavage acs.orgnih.gov, the removal of the protein S propeptide is mediated by specific enzymes like proprotein convertases dtu.dkpnas.orgoup.com. The cellular compartment where processing occurs, such as the endoplasmic reticulum (ER) and Golgi/TGN, plays a role in the timing and efficiency of cleavage embopress.org. Environmental conditions within these organelles, including pH and calcium concentration, can also impact the activity of the processing enzymes and the cleavage event embopress.org. Furthermore, the propeptide itself can sometimes act as an inhibitor of the mature enzyme's activity until it is cleaved, providing a mechanism for regulating activity acs.orgresearchgate.netembopress.orgnih.govnih.gov.
Potential Intrinsic Biological Activities of the Protein S Propeptide
While the primary established roles of the protein S propeptide are in facilitating correct folding and gamma-carboxylation of the precursor protein, and its subsequent removal is generally considered to result in a peptide without independent biological function uniprot.org, research on other proteins suggests that cleaved propeptides can potentially play roles in regulating the activity of the mature protein researchgate.netnih.gov. For example, the propeptide of Myostatin has a clear biological activity, acting as an inhibitor of Myostatin itself abcam.comactive-bioscience.deantibodies-online.com. However, specific intrinsic biological activities attributed directly to the cleaved protein S propeptide, independent of its role in the maturation of the precursor, are not extensively documented in the available research. Its function appears to be predominantly confined to the intracellular processing and maturation of the this compound.
Molecular Pathophysiology of Protein S Precursor Dysregulation
Genetic Mutations in PROS1 Affecting Protein S Precursor Synthesis and Processing
Hundreds of mutations in the PROS1 gene have been identified as causes of protein S deficiency. medlineplus.govmedlineplus.gov These genetic variants disrupt the normal synthesis and processing of the this compound in several ways, including missense, nonsense, frameshift, and splice site mutations, as well as large-scale deletions and insertions. nih.gov
Impact of Missense Mutations on Precursor Folding and Stability
Missense mutations, which result in the substitution of one amino acid for another, are a predominant cause of protein S deficiency. nih.govresearchgate.net These single amino acid changes can have profound effects on the structure of the this compound, leading to improper folding, reduced stability, and subsequent degradation. nih.gov Computational and structural modeling predicts that many missense substitutions could interfere with proper protein folding. nih.govresearchgate.net This can lead to defective or unstable protein S molecules, which are then targeted for intracellular degradation, resulting in impaired secretion and lower plasma levels of functional protein S. nih.govssu.ac.ir The location of the missense mutation can also influence the severity of its impact. For instance, mutations within the sex hormone-binding globulin (SHBG)-like region of protein S have been identified as an independent risk factor for thrombosis. nih.govresearchgate.net
Nonsense and Frameshift Mutations Leading to Truncated Precursors
Nonsense mutations introduce a premature stop codon in the mRNA sequence, while frameshift mutations alter the reading frame of the gene. Both types of mutations typically lead to the production of a truncated this compound. nih.govnih.gov
A specific nonsense mutation, c.903C>G in exon 9 of PROS1, results in a premature termination at codon 301 (p.Tyr301*). nih.gov This leads to a significantly shortened and nonfunctional protein. Similarly, frameshift mutations, such as a 4-base pair deletion (ACdelAAAG) affecting codons 632-633, cause a shift in the reading frame. This results in the replacement of the normal C-terminal amino acids with an abnormal sequence, altering the protein's structure and function. nih.gov These truncated precursors are often unstable and are rapidly degraded within the cell, leading to a quantitative deficiency of protein S.
Splice Site Mutations Affecting PROS1 mRNA Production
Splice site mutations disrupt the normal process of removing introns from the pre-mRNA, leading to aberrant mRNA molecules and, consequently, faulty protein S precursors. These mutations can occur at the canonical splice donor or acceptor sites or in nearby sequences. mp.pl Such alterations can cause several splicing errors, including exon skipping, where an entire exon is omitted from the final mRNA, or intron inclusion, where an intron is incorrectly retained. nih.govresearchgate.net For example, a mutation at the last nucleotide of intron C (c.260-1G>A) leads to the production of an aberrant mRNA that lacks exon 4. nih.gov This results in a protein S molecule missing its thrombin-sensitive region (TSR), which not only impairs its secretion but also its cofactor activity. nih.gov Similarly, other splice site mutations can destroy canonical donor sites, leading to transcripts that may have introns included or exons deleted, ultimately yielding nonfunctional, truncated proteins. mp.pl
Large Deletions and Insertions within PROS1 Gene Affecting Precursor Expression
Large-scale genetic rearrangements, such as the deletion or insertion of one or more exons, are a significant cause of protein S deficiency, particularly in cases where no point mutations are found. nih.govnih.govnih.gov These copy number variations (CNVs) can range from the deletion of a few exons to the removal of the entire PROS1 gene. nih.govd-nb.info For instance, partial deletions involving exons 4 through 9 or exons 9 through 11 have been identified. nih.gov Complete deletion of the PROS1 gene has also been observed. nih.gov Such large deletions result in either a complete absence of precursor synthesis from the affected allele or the production of a severely truncated and nonfunctional precursor, leading to a significant reduction in circulating protein S levels. ashpublications.org Multiplex ligation-dependent probe amplification (MLPA) is a useful technique for detecting these large gene rearrangements. nih.govd-nb.info
Mechanistic Basis of this compound Trafficking Defects
Following synthesis in the endoplasmic reticulum (ER), the this compound must be correctly folded and modified before it can be transported to the Golgi apparatus and secreted from the cell. Mutations can disrupt this process, causing the precursor to be retained within the cell.
Retention of Misfolded Precursor in the ER
The ER has a sophisticated quality control system that ensures only properly folded proteins are transported further down the secretory pathway. physiology.org Misfolded or unassembled protein precursors are typically retained in the ER and targeted for degradation. physiology.orgnih.gov This process, known as ER-associated degradation (ERAD), is a primary mechanism for the disposal of mutant proteins. wikipedia.orgmdc-berlin.de
In the case of protein S, missense mutations can lead to precursors that fail to achieve their native conformation. These misfolded proteins are recognized by ER chaperones, which prevent their exit from the ER. physiology.orgnih.gov The retained precursors are then retro-translocated from the ER back into the cytosol, where they are ubiquitinated and degraded by the proteasome. nih.govwikipedia.org This retention and subsequent degradation in the ER prevent the secretion of the dysfunctional protein, leading to lower levels of protein S in the plasma. nih.gov If the load of misfolded proteins overwhelms the ERAD machinery, it can trigger ER stress and the unfolded protein response (UPR), a signaling pathway that aims to restore ER homeostasis but can induce cell death if the stress is prolonged. mdc-berlin.denih.gov
Data Tables
Table 1: Examples of PROS1 Gene Mutations and their Effect on this compound
| Mutation Type | Specific Mutation | Effect on Precursor | Reference |
|---|---|---|---|
| Missense | W108C, W342R, E349K, L485S | Defective protein folding, instability, impaired secretion, and intracellular degradation. | nih.gov |
| Nonsense | c.903C>G (p.Tyr301*) | Premature termination leading to a truncated precursor. | nih.gov |
| Frameshift | ACdelAAAG (codons 632-633) | Alters reading frame, resulting in an abnormal C-terminal sequence. | nih.gov |
| Splice Site | c.260-1G>A | Aberrant mRNA lacking exon 4, leading to a precursor without the thrombin-sensitive region. | nih.gov |
| Splice Site | c.76+2_76+3del | Prevents normal splicing by destroying the canonical donor splice site, yielding a nonfunctional protein. | mp.pl |
| Large Deletion | Deletion of exons 4-9 | Production of a severely truncated precursor. | nih.gov |
| Large Deletion | Complete gene deletion | Absence of precursor synthesis from the affected allele. | nih.gov |
Impaired Secretion of Protein S Due to Precursor Processing Anomalies
The biosynthesis of mature, functional protein S is a complex process that begins with the translation of the PROS1 gene into a precursor protein. This precursor undergoes a series of post-translational modifications and quality control checks within the endoplasmic reticulum (ER) and Golgi apparatus before it is secreted into the bloodstream. Genetic mutations within the PROS1 gene can disrupt these critical processing steps, leading to impaired secretion of the this compound and, consequently, protein S deficiency.
Mutations can lead to the misfolding of the this compound, preventing it from attaining its correct three-dimensional structure. The ER has a sophisticated quality control system that identifies and retains misfolded or improperly assembled proteins. These aberrant precursors are often targeted for degradation through the ER-associated degradation (ERAD) pathway, where they are retro-translocated to the cytoplasm, ubiquitinated, and degraded by the proteasome. This prevents the secretion of non-functional or potentially harmful proteins. A significant portion of mutations causing quantitative protein S deficiency are thought to result in misfolded precursor proteins that are retained and degraded within the cell, leading to a reduction in the amount of protein S that is secreted. thieme-connect.com
Specific mutations have been shown to have a direct impact on the secretion efficiency of the this compound. For instance, a novel mutation, c.1904T>C, which results in a p.Phe635Ser amino acid exchange in the Laminin (B1169045) G-like 2 domain of protein S, is postulated to cause incorrect folding of the protein S antigen, leading to strongly impaired secretion. nih.gov Computational analyses and in vitro expression studies of various PROS1 mutations have demonstrated that changes in the amino acid sequence, particularly in critical domains, can severely compromise the secretion of the this compound. nih.govdntb.gov.ua This impaired secretion is a key mechanism underlying quantitative protein S deficiencies.
Consequences of Aberrant this compound Processing on Protein S Levels and Function
The anomalies in the processing of the this compound have direct consequences on the circulating levels and functional activity of mature protein S, leading to different subtypes of protein S deficiency. The nature and location of the PROS1 gene mutation determine the specific impact on the precursor, which in turn dictates the clinical and laboratory phenotype.
Molecular Manifestations of Type I Protein S Deficiency Related to Precursor Defects
Type I protein S deficiency is a quantitative defect characterized by reduced levels of both total and free protein S antigen, as well as decreased protein S activity. This deficiency is often the result of mutations that severely impair the synthesis or secretion of the this compound.
Mutations that introduce a premature termination codon (nonsense or frameshift mutations) can lead to the production of a truncated and unstable messenger RNA (mRNA) transcript that is degraded through a process called nonsense-mediated mRNA decay. haematologica.org This prevents the synthesis of the this compound altogether. In other cases, missense mutations can lead to the synthesis of a misfolded precursor protein that is retained in the ER and degraded by the ERAD pathway. thieme-connect.com Both of these mechanisms result in a significant reduction in the amount of protein S secreted from the cell, leading to the characteristic low levels of total and free protein S seen in Type I deficiency. haematologica.org For instance, compound heterozygous mutations (p.Thr518Argfs*39 and p.Arg561Trp) have been shown to cause severe Type I protein S deficiency by producing a truncated protein that is retained in the cytoplasm and by partially affecting the secretion of the other mutant protein. dntb.gov.ua
The following table summarizes research findings on specific PROS1 mutations and their impact on this compound processing, leading to Type I deficiency.
| Mutation | Location | Consequence on Precursor | Resulting Phenotype |
| c.1551_1552delinsG (p.Thr518Argfs*39) | C-terminal SHBG-like domain | Production of a truncated protein retained in the cytoplasm | Severe Type I Deficiency |
| c.1681C>T (p.Arg561Trp) | C-terminal SHBG-like domain | Partially affected secretion of the this compound | Contributes to Severe Type I Deficiency (in compound heterozygosity) |
| c.1904T>C (p.Phe635Ser) | Laminin G-like 2 domain | Incorrect folding and strongly impaired secretion | Quantitative Protein S Deficiency |
| Intron K A to G transition | 9 bp upstream of exon 12 | Creation of a new RNA acceptor site, leading to aberrant splicing | Type I Deficiency |
Molecular Manifestations of Type III Protein S Deficiency Related to Precursor Defects
Type III protein S deficiency, also known as a mixed deficiency, is characterized by normal or near-normal levels of total protein S antigen but selectively reduced levels of free, functionally active protein S. The molecular mechanisms underlying Type III deficiency are more complex and can involve subtle defects in precursor processing or the properties of the secreted protein.
In some instances, the same PROS1 mutation can be associated with either a Type I or Type III phenotype within the same family, suggesting the influence of other genetic or environmental factors. nih.gov However, certain mutations are more consistently linked to a Type III phenotype. The most well-studied example is the S460P (Ser501Pro in new nomenclature) polymorphism, known as Protein S Heerlen. While initially considered a neutral polymorphism, it is now recognized to be associated with lower free protein S levels. ashpublications.orgresearchgate.net In vitro studies have shown that the recombinant Protein S Heerlen variant is synthesized and secreted similarly to the wild-type protein. ashpublications.org The proposed mechanism for the reduced free protein S levels in individuals with the Heerlen variant is a reduced half-life of the protein in circulation or altered affinity for its carrier protein, C4b-binding protein (C4BP). ashpublications.org This suggests that the precursor processing itself may not be grossly impaired in terms of secretion, but the resulting mature protein has altered properties that lead to a selective reduction in the free, active form.
The following table highlights the characteristics of the Protein S Heerlen variant, a key example of a precursor-related defect leading to Type III deficiency.
| Variant | Mutation | Impact on Precursor Processing | Post-secretory Consequence | Resulting Phenotype |
| Protein S Heerlen | S460P (Ser501Pro) | Normal synthesis and secretion | Reduced half-life in circulation, potentially altered affinity for C4BP | Type III Deficiency |
Relationship Between Precursor Defects and Qualitative Protein S Deficiencies
Qualitative protein S deficiencies, such as Type II deficiency, are characterized by normal levels of both total and free protein S antigen, but with reduced functional activity. These deficiencies arise from mutations that allow for the synthesis and secretion of the this compound, but the resulting mature protein is functionally impaired.
In these cases, the precursor protein folds and traffics through the secretory pathway in a manner that avoids retention and degradation by the ER quality control machinery. However, the missense mutation results in a subtle structural change in a functionally critical region of the protein. For example, a mutation in the epidermal growth factor (EGF)-like domains can lead to the secretion of a full-length protein that is unable to effectively act as a cofactor for activated protein C (APC). ashpublications.orgnih.gov
A splice site mutation in the PROS1 gene has been reported to cause a qualitative deficiency by leading to the synthesis of a truncated protein lacking the first EGF-like domain (EGF1). This variant protein is secreted but is devoid of APC cofactor activity. ashpublications.orgashpublications.org This demonstrates that a defect in the processing of the primary RNA transcript, a precursor to the protein precursor, can also result in a qualitative deficiency.
The following table provides examples of precursor defects leading to qualitative protein S deficiencies.
| Defect Type | Specific Defect | Consequence on Precursor/Mature Protein | Resulting Phenotype |
| Splice site mutation | ivs e, +5 g→a | Production of a truncated protein lacking the EGF1 domain | Secreted, but inactive protein; Qualitative (Type II) Deficiency |
| Missense mutation | K155E (Protein S Tokushima) | Substitution in the second EGF-like domain | Secreted, but functionally impaired protein |
Advanced Methodologies for the Study of Protein S Precursor
Recombinant Expression Systems for Protein S Precursor Production
Recombinant expression systems are widely used to produce sufficient quantities of this compound for research purposes. The choice of expression system depends on the specific requirements for protein folding, post-translational modifications, and yield.
Mammalian Cell Lines for Eukaryotic Processing
Mammalian cell lines are often the preferred system for expressing eukaryotic proteins like the this compound, as they possess the necessary machinery for proper folding, disulfide bond formation, and complex post-translational modifications such as glycosylation and phosphorylation. abcam.comsilantes.com These modifications are often critical for the protein's native structure and function. silantes.com Examples of commonly used mammalian cell lines include Chinese hamster ovary (CHO) and human embryonic kidney (HEK293) cells. abcam.comsilantes.com Expression in mammalian cells can be achieved through transient or stable transfection methods. silantes.com
Insect Cell Systems for High-Yield Production
Insect cell systems, particularly those utilizing the baculovirus expression vector system (BEVS), offer a powerful eukaryotic method for producing recombinant proteins with high yields. instruct-eric.orgsinobiological.comqyaobio.comfrontiersin.org Insect cells are capable of performing many post-translational modifications similar to mammalian cells, although there can be differences in glycosylation patterns. abcam.comsinobiological.comqyaobio.comfrontiersin.org BEVS is particularly attractive for expressing difficult-to-express eukaryotic proteins and can accommodate large gene inserts. instruct-eric.orgqyaobio.com Common insect cell lines used include Sf9 and Sf21 cells. qyaobio.com
Purification and Characterization Techniques for this compound
Once the this compound is expressed, purification and characterization techniques are necessary to isolate the protein and analyze its properties.
Chromatographic Methods for Precursor Isolation
Chromatographic methods are fundamental for the isolation and purification of this compound from complex expression system lysates. Techniques such as affinity chromatography, ion-exchange chromatography, and size exclusion chromatography can be employed, often in combination, to achieve high purity. researchgate.netnih.govbohrium.com Affinity chromatography can utilize tags fused to the recombinant protein or antibodies specific to the this compound. researchgate.netbohrium.com Ion-exchange chromatography separates proteins based on their charge, while size exclusion chromatography separates them based on their size. bohrium.com
Electrophoretic and Immunological Detection of Precursor Forms
Electrophoretic and immunological methods are vital for detecting the presence and analyzing different forms of the this compound. Gel electrophoresis, such as SDS-PAGE, separates proteins based on their molecular weight and can be used to visualize the precursor and mature forms. igem.orgnih.govembopress.orgresearchgate.net Immunological detection techniques, such as Western blotting (immunoblotting) and ELISA (enzyme-linked immunosorbent assay), utilize antibodies specific to protein S to identify and quantify the precursor protein even in complex mixtures. medscape.comnih.govnih.govdbiosys.comresearchgate.net These methods can distinguish between the precursor and mature forms and assess protein levels. nih.govmedscape.comnih.govresearchgate.net
Mass Spectrometry-Based Approaches for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used for the detailed characterization of proteins, including the this compound. creative-proteomics.comportlandpress.comnih.govcuni.czgithub.io MS-based proteomics can provide information on the protein's mass, amino acid sequence, and post-translational modifications. creative-proteomics.comportlandpress.comnih.govcuni.czgithub.io
In a typical workflow, the this compound can be enzymatically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.comportlandpress.comnih.govgithub.ioplos.org The mass-to-charge ratio (m/z) of the peptide ions and their fragments are measured, and this data is used to identify the peptides and infer the protein sequence. creative-proteomics.comportlandpress.comnih.govcuni.czgithub.io Tandem MS (MS/MS) involves the fragmentation of precursor ions to generate fragment ions, which provide sequence information. creative-proteomics.comportlandpress.comnih.govcuni.czgithub.io MS can also be used to detect and localize post-translational modifications on the this compound by observing mass shifts in the corresponding peptides. creative-proteomics.com
Table 1: Summary of Advanced Methodologies for Studying this compound
| Methodology | Description | Application for this compound |
| Recombinant Expression | Production of protein using host organisms. | Generating sufficient quantities of this compound. |
| Mammalian Cell Lines | Eukaryotic system for complex folding and PTMs. | Producing this compound with native-like modifications. |
| Insect Cell Systems | Eukaryotic system for high-yield production. | Obtaining large amounts of this compound. |
| Purification | Separating the target protein from contaminants. | Isolating pure this compound for downstream analysis. |
| Chromatographic Methods | Separating proteins based on properties (size, charge, affinity). | Purifying this compound from expression lysates. |
| Characterization/Detection | Analyzing protein properties and confirming presence. | Identifying precursor and mature forms, assessing purity and quantity. |
| Electrophoretic Methods | Separating proteins by size or charge using an electric field. | Visualizing this compound and its processed forms. |
| Immunological Detection | Using antibodies to detect specific proteins. | Identifying and quantifying this compound using techniques like Western blot and ELISA. |
| Mass Spectrometry | Measuring mass-to-charge ratio of ions for protein identification/analysis. | Determining this compound sequence, identifying PTMs, and analyzing protein modifications. |
Proteomic Identification of Precursor Peptides and Post-Translational Modifications
Proteomic identification typically involves the use of mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS/MS) uni-freiburg.deuni-freiburg.de. This approach allows for the fragmentation of peptides derived from a protein sample and the subsequent analysis of their mass-to-charge ratios to determine amino acid sequences uni-freiburg.dewikipedia.org. For protein precursors, this can involve analyzing peptides that represent different regions of the precursor molecule, including signal peptides or propeptides that are cleaved during maturation.
The identification of PTMs is a critical aspect of characterizing protein precursors. PTMs are chemical modifications that occur after protein synthesis and can significantly impact protein structure, function, and localization uni-freiburg.dewikipedia.org. Common PTMs include phosphorylation, glycosylation, acetylation, methylation, ubiquitination, oxidation, sulfation, hydroxylation, and carboxylation wikipedia.org. Mass spectrometry is a primary tool for detecting PTMs by observing characteristic mass shifts in peptides bearing modifications wikipedia.org. Identifying and localizing PTMs on precursor peptides provides crucial information about how the precursor is processed and regulated within the cell uni-freiburg.dewikipedia.org. Comprehensive PTM analysis often requires specific enrichment strategies prior to MS analysis due to the typically lower abundance of modified peptides wikipedia.org. Considering PTMs in database searches is vital for accurate protein and peptide identification, although it increases the search space and computational complexity uni-freiburg.denih.govsjtu.edu.cn.
Label-Free Quantification of this compound Levels
Label-free quantification (LFQ) is a mass spectrometry-based method used to determine the relative amount of proteins in different biological samples without the need for stable isotope labeling uwm.edu.pl. This approach is valuable for comparing the abundance of this compound under various physiological or pathological conditions.
LFQ can be based on either the intensity of precursor ions (MS1 signal) or the spectral count of fragment ions (MS2) uwm.edu.pl. Precursor ion intensity-based methods, particularly when using high-resolution mass spectrometers, are considered reliable for quantification due to their dynamic range and accuracy uwm.edu.pl. Algorithms like MaxLFQ are used to measure chromatographic ion intensities and normalize them for accurate comparison of protein levels across samples uwm.edu.pl. LFQ allows for the relative quantification of peptides, including those with PTMs, and can be applied in various studies, including those involving complex biological samples wikipedia.org. The advantage of LFQ includes its cost-effectiveness compared to labeling methods and the ability to compare an unlimited number of samples.
Top-Down Proteomics for Intact Precursor Characterization
Top-down proteomics (TDP) involves the analysis of intact protein molecules and their proteoforms directly by mass spectrometry, without prior proteolytic digestion uni-freiburg.de. This approach is particularly powerful for characterizing the complete set of modifications and truncations present on a protein precursor molecule, providing a holistic view of its different forms (proteoforms).
In TDP, intact protein ions are generated (e.g., by electrospray ionization) and then subjected to gas-phase fragmentation within the mass analyzer uni-freiburg.de. The resulting fragment ions are analyzed to determine the protein sequence and identify any mass shifts corresponding to PTMs or truncations. TDP can define both the base protein sequence and the location of mass shifts, which is crucial for understanding the relationship between protein structure, function, and the specific roles of different proteoforms. While TDP offers significant advantages in characterizing intact proteoforms, challenges remain in the analysis of large proteins and the computational processing of complex spectra, especially when dealing with multiple charge states and low-abundance proteoforms. Advances in instrumentation and data analysis tools are continuously improving the capabilities of TDP for comprehensive protein precursor characterization.
Biophysical Techniques for Structural and Conformational Analysis of this compound
Understanding the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its function and processing. Biophysical techniques provide various means to probe these aspects.
Circular Dichroism for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of proteins. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins.
In the far-UV region (typically 180-240 nm), the CD spectrum of a protein is dominated by the absorption of the peptide backbone and is characteristic of different secondary structural elements like alpha-helices, beta-sheets, turns, and unordered regions. By analyzing the shape and intensity of the CD spectrum in this region, the relative proportions of these secondary structures within this compound can be estimated. The near-UV CD spectrum (260-320 nm) provides information about the tertiary structure by reflecting the environment of aromatic amino acid side chains (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. CD spectroscopy is a convenient method for monitoring conformational changes in proteins induced by factors such as temperature, pH, or binding to other molecules. It can also be used to assess the structural integrity and folding of protein precursors.
X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structures (if applicable to precursor)
Determining the high-resolution three-dimensional structure of a protein precursor provides invaluable insights into its molecular architecture and potential interaction sites. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques for achieving this.
X-ray crystallography involves obtaining high-quality crystals of the protein precursor and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein is built. X-ray crystallography can provide atomic-resolution structures, offering detailed information about the arrangement of amino acids and the geometry of the molecule. It has been successfully used to determine the structures of numerous proteins and protein complexes. While powerful, obtaining suitable crystals of large or flexible protein precursors can be challenging.
Cryo-EM has emerged as a complementary technique, particularly for large protein complexes or proteins that are difficult to crystallize. In Cryo-EM, a sample of the protein precursor is rapidly frozen in a thin layer of vitreous ice. Electron micrographs are then collected from many individual particles in different orientations. Computational processing of these images allows for the reconstruction of a three-dimensional density map of the molecule. Recent advances in detector technology and image processing have enabled Cryo-EM to achieve near-atomic resolution for many macromolecular assemblies. Cryo-EM is well-suited for studying the structures of protein precursors, especially if they exist as part of larger complexes or undergo significant conformational changes during maturation.
The applicability of X-ray crystallography or Cryo-EM to this compound specifically would depend on the ability to obtain suitable samples (crystals for X-ray crystallography or well-dispersed particles for Cryo-EM) and the size and complexity of the precursor molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of proteins in solution at atomic resolution. Unlike X-ray crystallography, which typically provides a static picture, NMR can capture the dynamic aspects of protein structure.
NMR relies on the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. By analyzing the NMR signals from these nuclei within a protein precursor, researchers can determine distances between atoms, identify flexible regions, and study conformational changes that occur over various timescales. Isotopic labeling with ¹³C and ¹⁵N is often required for protein NMR studies, particularly for larger proteins, to simplify spectra and improve sensitivity.
NMR is particularly valuable for studying protein dynamics, which are often linked to protein function. Techniques like relaxation measurements can provide insights into the motions of different parts of the protein molecule. While traditional solution NMR was limited to relatively small proteins, recent advancements, such as methyl-TROSY NMR, have extended its applicability to larger proteins and protein complexes. NMR can also be used to study protein structure and dynamics in more native-like environments, including in living cells. For protein precursors, NMR could potentially be used to study their folding pathways, interactions with chaperones or processing enzymes, and the dynamics of regions that undergo cleavage or modification.
Cellular and In Vitro Models for Studying this compound Biogenesis
Cellular and in vitro models are indispensable for investigating the intricate steps involved in protein biogenesis, including synthesis, folding, post-translational modifications, and trafficking of precursor proteins. Cellular models allow for the study of these processes within a living system, providing insights into the physiological context. In vitro systems, on the other hand, offer a simplified and controlled environment to reconstitute specific steps or interactions, enabling detailed biochemical analysis. Studies on the biogenesis of various proteins, such as ribosomal proteins, mitochondrial proteins, and vacuolar proteases, have significantly benefited from these approaches biorxiv.orgnih.govmdpi.comresearchgate.netacs.orgpnas.orgenzymeresearch.comresearchgate.netmedlineplus.govwikipedia.orgcrisprtx.comyoutube.com.
Cellular models, including immortalized cell lines and primary cells, can be manipulated to overexpress, underexpress, or express mutated forms of a protein precursor, allowing researchers to observe the effects on its processing and localization. These models can mimic aspects of the cellular environment where this compound is synthesized and undergoes modifications, such as the endoplasmic reticulum and Golgi apparatus.
In vitro reconstitution systems involve purifying the molecular components involved in a specific step of protein biogenesis and reassembling them in a controlled environment. This allows for the dissection of complex multi-component processes and the identification of essential factors and reaction requirements biorxiv.orgnih.govmdpi.comresearchgate.netacs.orgpnas.orgenzymeresearch.comwikipedia.org. For instance, in vitro systems have been used to study protein splicing, protein import into organelles, and the reconstitution of enzymatic activities involved in protein modification nih.govmdpi.comresearchgate.netacs.orgpnas.orgenzymeresearch.com.
Gene Editing (CRISPR-Cas9) in Cellular Models for PROS1 Manipulation
Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the ability to precisely modify genomes in living cells. This technology allows for targeted alterations to the PROS1 gene, which encodes the this compound. By introducing specific mutations, deletions, or insertions in the PROS1 gene using CRISPR-Cas9, researchers can create cellular models to study the impact of these genetic changes on the synthesis, processing, and function of the this compound.
The CRISPR-Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. The cell's natural DNA repair mechanisms then mend the break, which can be exploited to introduce targeted genetic modifications. This allows for the generation of cell lines with:
Knockout of PROS1 : Eliminating this compound production to study its essentiality and the consequences of its absence.
Introduction of Point Mutations : Mimicking genetic variations found in individuals with protein S deficiency to understand how specific mutations affect precursor processing, folding, or interaction with other molecules.
Insertion of Tags : Adding fluorescent or affinity tags to the this compound to track its localization, trafficking, and interactions within the cell.
While no specific studies on CRISPR-Cas9 manipulation of PROS1 for studying this compound biogenesis were found in the provided results, the application of this technology to other genes and proteins is well-documented. For example, CRISPR-Cas9 has been used to generate cellular and animal models for studying various genetic diseases. The precision and efficiency of CRISPR-Cas9 make it a valuable tool for creating defined genetic models to investigate the biogenesis of this compound and the molecular basis of protein S deficiency.
In Vitro Reconstitution Systems for Precursor Processing Studies
In vitro reconstitution systems offer a powerful approach to study specific biochemical steps in protein precursor processing in a controlled environment, isolated from the complexity of the cellular milieu biorxiv.orgnih.govmdpi.comresearchgate.netacs.orgpnas.orgenzymeresearch.comwikipedia.org. For the this compound, which undergoes several post-translational modifications including gamma-carboxylation, glycosylation, and proteolytic cleavage, in vitro reconstitution could be used to dissect the enzymatic activities and factors involved in these processes.
Components potentially included in an in vitro reconstitution system for this compound processing could involve:
Purified this compound (or relevant domains/fragments).
Purified enzymes known or suspected to be involved in its modification (e.g., gamma-glutamyl carboxylase, specific glycosyltransferases, proteases).
Necessary cofactors (e.g., Vitamin K for gamma-carboxylation).
Lipid membranes or vesicles to mimic the environment of membrane-bound enzymes.
Energy sources like ATP if required for specific steps.
By combining these purified components, researchers can reconstitute specific processing events, such as the vitamin K-dependent gamma-carboxylation of the Gla domain in the this compound. This allows for the characterization of enzyme kinetics, substrate specificity, and the identification of novel factors influencing the processing efficiency.
While the provided search results illustrate the successful application of in vitro reconstitution to study the biogenesis and processing of various proteins, including ribosome assembly, mitochondrial protein import, and protein S-acylation, specific studies detailing the in vitro reconstitution of human this compound processing steps were not found biorxiv.orgnih.govmdpi.comresearchgate.netacs.orgpnas.orgenzymeresearch.comwikipedia.org. However, the principles demonstrated in these other systems are directly applicable. For example, in vitro systems have been used to study the processing of other vitamin K-dependent proteins, providing a precedent for similar studies on this compound.
Such in vitro systems could generate quantitative data on reaction rates, enzyme activity under different conditions, and the impact of mutations or inhibitors on processing efficiency. This data can complement findings from cellular models and provide a detailed biochemical understanding of this compound maturation.
Comparative and Evolutionary Biology of Protein S Precursor
Conservation of PROS1 Gene and Protein S Precursor Sequence Across Species
The gene encoding protein S, PROS1, demonstrates a notable degree of conservation across various species, particularly within vertebrates. Phylogenetic footprinting analysis of the PROS1 promoter sequence in species like human, chimpanzee, rhesus monkey, cow, dog, mouse, and rat has revealed highly conserved regions. universiteitleiden.nl Specifically, the region between base pairs -300 and -100 upstream from the translational start codon shows significant similarity among these species. universiteitleiden.nl Within this region, two major sites, at -230/-200 and -190/-155, are highly conserved throughout evolution. universiteitleiden.nl These conserved regions often contain binding sites for transcription factors, such as the Sp1 family and C/EBPβ, suggesting conserved mechanisms of transcriptional regulation of PROS1 expression. universiteitleiden.nl
Conservation is also evident at the amino acid sequence level of the this compound. Analysis of specific mutation sites in the human PROS1 gene, such as p. Leu584Arg, shows that these positions are highly conserved in the evolution of different species, including Homo sapiens, Macaca mulatta, Bos Taurus, and Mus musculus. nih.gov This high degree of conservation in critical regions of the protein sequence underscores the functional importance of these residues and suggests strong purifying selection pressure to maintain protein function across diverse lineages. wikipedia.org
While the PROS1 gene and this compound sequence are well-conserved in vertebrates, the presence and degree of conservation in more distantly related organisms like Caenorhabditis elegans (where a gene named pros-1 exists and is involved in developmental processes) highlights the potential for ancient origins or convergent evolution of proteins with related functions or structural motifs. bellarmine.edubellarmine.edu However, it is important to distinguish between orthologs (genes in different species evolved from a common ancestral gene) and paralogs (homologs within one organism resulting from gene duplication) when assessing conservation and inferring functional relationships based on sequence similarity. nih.govwikipedia.orgprotocols.io
Evolution of this compound Processing Pathways in Different Organisms
The this compound undergoes post-translational modifications and proteolytic cleavage to yield the mature, functional protein. In humans, the precursor is a 676 amino acid protein that is processed to a 635 amino acid mature form. nih.govnih.gov This processing involves the cleavage of a signal peptide and a propeptide. nih.gov The mature protein contains several distinct domains, including a Gla domain, a thrombin-sensitive region, four EGF-like domains, and a sex hormone binding globule (SHBG) domain containing two laminin (B1169045) G (LG)-type domains. nih.govnih.gov
The evolution of these processing pathways across different organisms is less extensively documented specifically for protein S compared to other precursor proteins like amyloid precursor protein (APP) or those involved in mitochondrial import. portlandpress.comembopress.org However, general principles of protein precursor processing, such as signal peptide cleavage and the addition of post-translational modifications like gamma-carboxylation (which is essential for protein S function due to its vitamin K dependence), are often conserved across species. nih.gov
Variations in processing pathways can arise through evolutionary mechanisms such as gene duplication, domain shuffling, and changes in the enzymatic machinery responsible for cleavage and modification. For instance, the evolution of paralogous proteins like Growth Arrest-Specific 6 (GAS6) and Protein S from a common ancestor, likely through whole-genome duplication events in early vertebrate evolution, has resulted in proteins with similar domain organization but distinct functions and expression patterns. royalsocietypublishing.org While both GAS6 and protein S are post-translationally modified by N-linked glycosylation, these modifications occur at different positions, potentially reflecting a shift in function during their evolution. royalsocietypublishing.org
Understanding the evolution of this compound processing requires comparative studies of the enzymes involved in gamma-carboxylation, signal peptide cleavage, and other modifications in different species. Differences in these pathways could contribute to species-specific variations in protein S structure, function, and regulation.
Phylogenetic Analysis of this compound Homologs
Phylogenetic analysis is a critical tool for reconstructing the evolutionary history of protein S and its homologs. By comparing the sequences of PROS1 genes or this compound sequences across a wide range of species, phylogenetic trees can be constructed to visualize their evolutionary relationships. nih.govprotocols.ionih.gov These analyses help to identify orthologous and paralogous relationships and infer the timing of gene duplication and speciation events that shaped the protein S family. nih.govwikipedia.orgprotocols.io
Phylogenetic trees of the SHBG/PROS1/GAS6 protein families in vertebrates, including fishes, clearly demonstrate the distinct branching patterns of these paralogous proteins, indicating their divergence from a common ancestor. royalsocietypublishing.orgresearchgate.net The topology of these trees is often consistent across different phylogenetic inference methods. researchgate.net
Phylogenetic analysis of the PROS1 gene across various mammals, birds, and fish can reveal patterns of diversification and potential selective pressures acting on the gene in different lineages. While specific detailed phylogenetic trees focused solely on the this compound across a very broad range of life forms were not extensively found in the search results, the principle of using sequence data and phylogenetic methods to understand the evolution of protein families is well-established. nih.govprotocols.ionih.govresearchgate.net Studies on other protein families, such as the amyloid protein precursor superfamily or proteins involved in miRNA maturation, demonstrate how phylogenetic analysis can provide insights into the evolution of protein function, domain organization, and processing pathways. nih.govresearchgate.netresearchgate.net
The conservation of certain protein domains within the this compound, such as the Gla domain and EGF-like domains, can be further investigated through phylogenetic analysis to understand when these domains emerged and how they have been maintained throughout evolution. nih.govnih.gov The presence of similar domains in other proteins involved in coagulation or related processes can also be explored phylogenetically to infer shared ancestry or convergent evolution of functional modules.
Future Directions and Emerging Themes in Protein S Precursor Research
Elucidating Novel Regulatory Mechanisms of Protein S Precursor Biogenesis
Understanding the precise mechanisms that control the synthesis and initial folding of this compound is a critical area of ongoing and future research. The PROS1 gene, located on chromosome 3, provides the instructions for synthesizing protein S. researchgate.netnih.govfishersci.be Its expression is known to be influenced by various factors, including transcription factors and hormones. Studies have shown that the constitutive expression of the PROS1 promoter is regulated by Sp1 in vitro, and potential binding sites for other transcription factors like FOXA2 may be involved in tissue-specific or induced expression. fishersci.ca Furthermore, the inflammatory cytokine IL-6 has been demonstrated to upregulate PROS1 transcription via the STAT3 pathway in cell culture models, indicating a link between inflammation and protein S production at the transcriptional level. fishersci.ca Hormonal regulation is also evident, with estrogen downregulating and progesterone (B1679170) increasing PROS1 expression. sjtu.edu.cnuwm.edu.pl
Future research aims to fully characterize the complex interplay of these and other yet-to-be-identified transcription factors and signaling pathways that fine-tune PROS1 gene expression. This includes investigating the role of epigenetic modifications and non-coding RNAs in regulating PROS1 transcription and mRNA stability. The biogenesis of precursor proteins, including their translocation into the endoplasmic reticulum (ER) via signal peptides and subsequent folding and quality control, involves a complex machinery of chaperones and the ubiquitin-proteasome system (UPS). nih.govacs.orgnih.govgenecards.org Future studies will likely delve into how these general protein biogenesis and quality control mechanisms specifically impact this compound, particularly how chaperones assist in its folding and how faulty precursors are identified and degraded. acs.orgnih.govgenecards.org Investigating the impact of genetic variants in PROS1 on precursor biogenesis, folding, and translocation remains crucial for understanding protein S deficiency at a molecular level. sjtu.edu.cn
Exploring the Role of this compound in Unconventional Cellular Pathways
While the primary function of mature protein S as an anticoagulant cofactor for activated protein C is well-established, emerging research suggests potential roles for protein S, and potentially its precursor, in cellular processes beyond coagulation. Protein S has been shown to interact with cellular components through receptor tyrosine kinases. Additionally, studies have indicated that protein S may exhibit anti-inflammatory and anti-apoptotic effects.
The concept of unconventional protein secretion, where proteins lacking a signal peptide are secreted via alternative pathways, is gaining traction for various proteins. Although this compound contains a signal peptide for ER translocation, exploring whether any forms or fragments of the precursor, or even the mature protein under specific conditions, might engage in unconventional secretion pathways could reveal novel cellular functions. The example of amyloid precursor protein (APP) functioning as an unconventional G protein-coupled receptor highlights that precursor proteins can have roles beyond simply being substrates for maturation. Future research could investigate if this compound, prior to complete processing, possesses signaling capabilities or interacts with cellular receptors in ways distinct from the mature protein. Identifying novel binding partners and signaling pathways initiated by this compound could uncover its involvement in unconventional cellular processes like cell migration, proliferation, or immune modulation.
Development of Advanced Analytical Tools for High-Throughput Precursor Characterization
Detailed characterization of this compound is essential for understanding its structure, modifications, and processing. Advanced analytical techniques, particularly mass spectrometry (MS)-based approaches, are at the forefront of this effort. Techniques like liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and MALDI-TOF MS are invaluable for determining the mass, sequence, and post-translational modifications (PTMs) of proteins and peptides.
Future directions include the development and application of high-throughput MS-based workflows specifically optimized for this compound analysis. This involves improving sample preparation methods to isolate and enrich the precursor form, enhancing fragmentation techniques in MS/MS to obtain comprehensive sequence and PTM information, and developing sophisticated bioinformatics tools for data analysis and interpretation. Techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) could provide insights into the conformation and dynamics of the this compound, helping to understand how it folds and interacts with chaperones. The development of advanced algorithms for precursor ion selection and characterization in data-dependent acquisition (DDA) MS could improve the detection and analysis of low-abundance precursor species or variants. Integrating MS data with other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy or cryo-electron microscopy (Cryo-EM), could provide a more complete structural and functional picture of the this compound.
Potential for Mechanistic Interventions Targeting this compound Processing
Investigating the molecular mechanisms that regulate the processing of this compound holds potential for developing targeted interventions, although the focus here remains strictly on the mechanisms themselves, not therapeutic applications. Protein S is synthesized as a precursor protein that undergoes post-translational modifications, including gamma-carboxylation of glutamic acid residues, and proteolytic cleavage to yield the mature form. fishersci.be Mutations in the PROS1 gene can affect these processes, leading to protein S deficiency. sjtu.edu.cn
Future research will likely focus on dissecting the specific proteases responsible for cleaving the this compound and the factors that regulate their activity. Understanding the enzymes involved in gamma-carboxylation and their interaction with the precursor is also crucial. fishersci.be Investigating how genetic variants impact precursor folding, PTMs, and interaction with processing machinery will provide insights into the molecular basis of processing defects. sjtu.edu.cn Research into the quality control mechanisms that handle misfolded or improperly processed precursors, such as the UPS and ER-associated degradation (ERAD), is also relevant. acs.orgnih.govgenecards.org Exploring molecular mechanisms to rescue altered pre-mRNA splicing caused by PROS1 mutations, similar to approaches investigated for other coagulation factor deficiencies, represents another area of potential mechanistic intervention. Understanding these molecular mechanisms in detail could pave the way for future strategies aimed at modulating precursor processing to increase the production of functional mature protein S or to reduce the accumulation of potentially deleterious precursor forms.
Q & A
Q. What experimental methodologies are most robust for detecting and quantifying Protein S precursor in complex biological samples?
Answer:
- Mass spectrometry (MS) remains the gold standard. For detection, use full tryptic digestion followed by TMTpro-16plex labeling (or similar isobaric tags) for multiplexed quantification .
- Sample preparation: Employ stringent protease digestion (e.g., trypsin with ≤2 miscleavages) and reduce contaminants via C18-based solid-phase extraction .
- Data acquisition: Set precursor mass tolerance to 10 ppm , fragment tolerance to 0.02 Da , and enforce S/N ratio ≥1.5 to minimize noise .
- Validation: Apply FDR thresholds (<1% at PSM level, <5% at protein level) using decoy databases and Percolator/Qvality algorithms .
Q. How can researchers distinguish this compound from structurally similar proteins in proteomic datasets?
Answer:
- Peptide uniqueness: Filter peptides using "unique and razor" peptide settings in Proteome Discoverer to exclude shared sequences .
- Protein grouping: Apply strict parsimony principles to resolve ambiguity in protein inference (e.g., exclude proteins lacking ≥1 unique peptide) .
- Orthogonal validation: Confirm via Western blot with antibodies targeting isoform-specific epitopes or SRM/MRM assays for signature peptides .
Q. What are critical considerations for optimizing sample preparation to study this compound in plasma/serum?
Answer:
- Depletion of high-abundance proteins: Use immunoaffinity columns (e.g., anti-albumin/IgG) to reduce dynamic range limitations .
- Stabilization: Add protease inhibitors (e.g., PMSF, EDTA) immediately post-collection to prevent degradation of labile domains .
- Enrichment strategies: Employ immunoprecipitation with Protein S-specific antibodies or PTM-focused workflows (e.g., phosphopeptide enrichment) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound abundance measurements across MS platforms (e.g., Orbitrap vs. TOF)?
Answer:
- Calibration: Normalize data using internal reference peptides spiked into samples at known concentrations .
- Platform-specific tuning: Adjust collision energy and isolation widths to harmonize fragmentation efficiency (e.g., ±5 ppm for Orbitrap vs. ±1 Da for TOF) .
- Cross-validation: Re-analyze a subset of samples on both platforms and apply Spearman’s rank correlation to assess concordance .
Q. What strategies mitigate co-isolation interference in multiplexed quantification of this compound isoforms?
Answer:
- MS3-based quantification: Use SPS-MS3 on Orbitrap Fusion Lumos to bypass precursor interference in TMT/iTRAQ workflows .
- Dynamic exclusion: Set exclusion durations to 30–60 sec to prevent repeated selection of dominant precursors .
- Computational correction: Apply interference adjustment algorithms (e.g., in MaxQuant or Proteome Discoverer) using channel-specific impurity values .
Q. How can transgenic models (e.g., APP-mutant mice) be leveraged to study this compound’s role in amyloidosis?
Answer:
- Phenotypic correlation: Use Morris water maze or contextual fear conditioning to link behavioral deficits (e.g., memory loss) with Aβ42/40 ratios .
- Biochemical validation: Quantify soluble oligomers via SEC-MALS and plaques via Congo red staining in parallel with MS-based proteomics .
- Temporal profiling: Collect longitudinal samples (e.g., 3 vs. 10 months) to track precursor processing kinetics .
Q. What bioinformatics pipelines are optimal for identifying post-translational modifications (PTMs) of this compound?
Answer:
- Open-search workflows: Use PEAKS X with variable modifications (e.g., oxidation, methylation) and A-score ≥12 for PTM localization .
- Database customization: Include N-terminal acetylation , lysine trimethylation , and phosphorylation in search parameters .
- Validation: Apply spectral library matching (e.g., SpectraST) to confirm low-abundance PTMs .
Q. How should researchers address low reproducibility in this compound interactome studies?
Answer:
- Cross-linking optimization: Use DSS or BS3 for protein-protein interaction stabilization, followed by sequential elution to reduce false positives .
- Statistical rigor: Implement Benjamini-Hochberg correction for multiple testing and require ≥2 unique peptides per interaction .
- Orthogonal assays: Validate interactions via PLA (Proximity Ligation Assay) or Biolayer Interferometry .
Methodological Challenges and Solutions
Q. What experimental controls are essential for ensuring specificity in CRISPR/Cas9-mediated this compound knockout studies?
Answer:
- Off-target screening: Perform whole-exome sequencing on edited cells to rule out unintended mutations .
- Rescue experiments: Re-express wild-type/mutant Protein S via lentiviral transduction to confirm phenotype reversibility .
- Isoform-specific qPCR: Design primers targeting exon-exon junctions to verify splice variant retention .
Q. How can multi-omics integration (proteomics, transcriptomics) refine mechanistic models of this compound dysfunction?
Answer:
- Pathway enrichment: Use STRING or Reactome to map co-expressed proteins/transcripts onto amyloidogenic pathways .
- Causal inference: Apply Bayesian networks to prioritize upstream regulators (e.g., BACE1, PSEN1) driving precursor cleavage .
- Data harmonization: Normalize omics layers via ComBat or VSN to correct batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
